



# An In-depth Technical Guide to 2-Hydroxybenzimidazole: Discovery and History

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Compound of Interest		
Compound Name:	2-Hydroxybenzimidazole	
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This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of **2-Hydroxybenzimidazole**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparison.

### **Discovery and Historical Milestones**

The synthesis of **2-Hydroxybenzimidazole** (also known as 2-benzimidazolinone) was first reported in the early 20th century during broader investigations into benzimidazole derivatives. [1] This heterocyclic organic compound quickly gained significance as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its core structure, a fusion of a benzene and an imidazole ring, has made it a valuable scaffold in medicinal chemistry.

Historically, the most common and enduring method for its synthesis involves the condensation reaction of o-phenylenediamine with urea or formic acid derivatives under acidic conditions.[1] Over the years, various modifications to this fundamental synthesis have been developed to improve yield and purity.[3][4][5]

Beyond its role as a synthetic intermediate, **2-Hydroxybenzimidazole** and its derivatives have been explored for a range of biological activities, including potential applications as antifungal, anti-inflammatory, and antihypertensive agents.[1][6][7][8][9][10][11] It also finds use in industrial applications such as the production of fluorescent dyes and as a corrosion inhibitor. [1][2]



## **Physicochemical and Spectral Data**

The following tables summarize the key physicochemical and spectral properties of **2-Hydroxybenzimidazole**.

Table 1: Physicochemical Properties of 2-Hydroxybenzimidazole

Property	Value	Source(s)
Molecular Formula	C7H6N2O	[12]
Molecular Weight	134.14 g/mol	[12][13]
CAS Number	615-16-7	[12]
Appearance	Off-white to tan/pale brown crystalline powder	[1][14]
Melting Point	>300 °C	[14]
Solubility in Water	0.543 g/L (insoluble/sparingly soluble)	[1]
pKa (Predicted)	11.95 ± 0.10	[1]
IUPAC Name	1,3-dihydrobenzimidazol-2-one	[13]

Table 2: Spectral Data for 2-Hydroxybenzimidazole



Spectral Data Type	Key Features/Notes	Source(s)
<sup>1</sup> H NMR	Spectra available from various sources.	[15][16]
<sup>13</sup> C NMR	Spectra available from various sources.	[17]
FT-IR	Spectra available, typically showing characteristic N-H and C=O stretching frequencies.	[13][18][19]
Mass Spectrometry (EI)	m/z Top Peak: 134, m/z 2nd Highest: 106.	[13][20]
MS-MS ([M+H]+)	Precursor m/z: 135.0553.	[13]

## **Experimental Protocols**

Detailed methodologies for the synthesis of **2-Hydroxybenzimidazole** are crucial for its application in research and development. Below are two cited experimental protocols.

# Synthesis from o-Phenylenediamine and Urea with Xylene

This protocol describes a method using xylene as a solvent.

#### Procedure:

- Charge a 1 L four-necked flask with 64.8 g (0.6 mol) of o-phenylenediamine, 31.3 g (0.5 mol) of hydrochloric acid, 36.0 g (0.6 mol) of urea, and 50 ml of xylene.[21]
- Heat the mixture at 140°-150° C for 5 hours, distilling out approximately 20 ml of water during the reaction.[21]
- In a separate 1 L four-necked flask, prepare a solution of 30 g (0.75 mol) of sodium hydroxide in 600 ml of water.[21]



- Transfer the reaction product to the sodium hydroxide solution and stir the resulting mixture at 80° C for 15 hours.[21]
- Filter the mixture while hot.[21]
- Cool the filtrate to induce precipitation.[21]
- Filter the precipitate and wash the filter cake with water. [21]
- The final product is 2-hydroxybenzimidazole with a reported melting point of 316°-317° C and a yield of 53.6 g (66.6%).[21]

## Synthesis from o-Phenylenediamine and Urea with Acid-Protected Condensation

This protocol presents a method that avoids the use of toxic solvents like xylene.

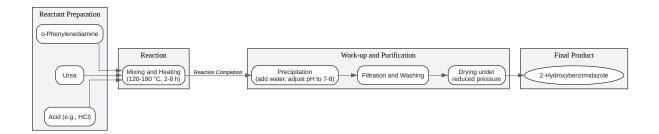
#### Procedure:

- Add 54g of o-Phenylenediamine and 50.7g of 36-38% hydrochloric acid to a reaction kettle and mix.[3]
- After stirring, remove water under reduced pressure.[3]
- Add 33g of urea to the mixture.[3]
- Heat the reaction mixture to 140-150 °C and maintain for 4 hours.[3]
- After the reaction is complete, add 100g of water to the reaction solution.
- Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid.[3]
- Filter the precipitate and wash with water.[3]
- Dry the solid under reduced pressure to obtain white solid 2-hydroxybenzimidazole.[3]
- This method reports a yield of 85% and an HPLC purity of 99.10%.[3]



## **Visualized Experimental Workflow**

As no specific signaling pathways for **2-Hydroxybenzimidazole** have been definitively elucidated, the following diagram illustrates the general experimental workflow for its synthesis.



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General workflow for the synthesis of **2-Hydroxybenzimidazole**.

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